molecular formula C16H15FN6O3S2 B2492469 N-(5-((2-((3-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide CAS No. 1171995-53-1

N-(5-((2-((3-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B2492469
CAS No.: 1171995-53-1
M. Wt: 422.45
InChI Key: BSGIROMLGUJYDH-UHFFFAOYSA-N
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Description

N-(5-((2-((3-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C16H15FN6O3S2 and its molecular weight is 422.45. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The compound N-(5-((2-((3-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is part of a class of compounds with a thiadiazole core. This class has been the focus of various synthesis and characterization studies due to their potential biological activities. For instance, a study highlighted the synthesis and analytical characterization of thiadiazole compounds, emphasizing the importance of correct identification and the potential for mislabeling of 'research chemicals' (McLaughlin et al., 2016). This underscores the complexity and specificity required in the synthesis of such compounds.

Pharmacophore Hybridization and Design

Pharmacophore hybridization is a strategy widely used in drug design, especially for anticancer properties. In a relevant study, a novel non-condensed pyrazoline-bearing hybrid molecule with 1,3,4-thiadiazole and dichloroacetic acid moieties was synthesized using a “cost-effective” approach. The study demonstrated the synthesis process and confirmed the structure through extensive spectral analysis, including 1H, 13C, 2D NMR, and LC-MS spectra. Additionally, the anticancer activity of this compound was evaluated in vitro, indicating the potential biomedical applications of such molecules (Yushyn et al., 2022).

Bioactivity and Potential Applications

Thiadiazole derivatives, including the compound , have been extensively studied for their bioactivity, encompassing a range of applications from antibacterial and antifungal to anti-inflammatory and antidepressant agents. A study synthesized new derivatives of 1,3,4-thiadiazole, aiming to explore their activities as antibacterial and antifungal agents (Ameen & Qasir, 2017). Another study synthesized pyrazole-sulfonamide derivatives and evaluated their in vitro antiproliferative activities, discovering that some compounds showed promising broad-spectrum antitumor activity (Mert et al., 2014). This indicates the therapeutic potential of thiadiazole and pyrazole derivatives in the field of cancer treatment.

Properties

IUPAC Name

N-[5-[2-(3-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methoxy-1-methylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN6O3S2/c1-23-7-11(14(22-23)26-2)13(25)19-15-20-21-16(28-15)27-8-12(24)18-10-5-3-4-9(17)6-10/h3-7H,8H2,1-2H3,(H,18,24)(H,19,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSGIROMLGUJYDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.